3,5-Bis(trifluoromethyl)-2-fluoroaniline 3,5-Bis(trifluoromethyl)-2-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 1804888-58-1
VCID: VC2955113
InChI: InChI=1S/C8H4F7N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
SMILES: C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F
Molecular Formula: C8H4F7N
Molecular Weight: 247.11 g/mol

3,5-Bis(trifluoromethyl)-2-fluoroaniline

CAS No.: 1804888-58-1

VCID: VC2955113

Molecular Formula: C8H4F7N

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(trifluoromethyl)-2-fluoroaniline - 1804888-58-1

Description

3,5-Bis(trifluoromethyl)-2-fluoroaniline is a fluorinated aromatic amine that has garnered significant attention in both pharmaceutical and agrochemical research. This compound is characterized by the presence of two trifluoromethyl groups and one fluoro group attached to a phenyl ring. The unique electronic properties imparted by these fluorine substituents enhance the biological activity and stability of the resulting compounds, making it a valuable scaffold in drug design.

Synthesis and Applications

The synthesis of 3,5-Bis(trifluoromethyl)-2-fluoroaniline typically involves multiple steps, often starting from simpler fluorinated aromatic precursors. This compound is crucial for developing new pharmaceuticals and agrochemicals due to its ability to enhance biological activity and stability.

Applications Table

Application AreaDescription
Pharmaceutical ResearchUsed as a scaffold in drug design to enhance biological activity and stability.
Agrochemical ResearchEmployed in the development of new agrochemicals with improved efficacy.
Materials SciencePotential applications due to its unique properties stemming from fluorine substituents.

Mechanism of Action and Biological Activity

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-fluoroaniline in biological systems often involves interactions with biological targets that are enhanced by the fluorine substituents. These interactions can lead to increased potency and selectivity in drug candidates.

Research Findings and Future Directions

Research on 3,5-Bis(trifluoromethyl)-2-fluoroaniline is ongoing, with a focus on exploiting its unique properties to develop more effective drugs and agrochemicals. The compound's stability and reactivity make it an attractive starting material for synthesizing complex fluorinated compounds with enhanced biological activities.

Future Research Directions

  • Pharmaceutical Development: Further exploration of its potential as a scaffold in drug design, particularly for targets where fluorine substitution can enhance efficacy.

  • Agrochemical Innovation: Investigating its role in developing more selective and environmentally friendly agrochemicals.

  • Materials Science Applications: Exploring its use in materials with unique properties, such as high thermal stability or optical properties.

CAS No. 1804888-58-1
Product Name 3,5-Bis(trifluoromethyl)-2-fluoroaniline
Molecular Formula C8H4F7N
Molecular Weight 247.11 g/mol
IUPAC Name 2-fluoro-3,5-bis(trifluoromethyl)aniline
Standard InChI InChI=1S/C8H4F7N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
Standard InChIKey NJWQEWDNLOJCAX-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F
PubChem Compound 121591433
Last Modified Aug 16 2023

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